molecular formula C22H21N3O5 B2597853 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-87-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2597853
CAS RN: 898454-87-0
M. Wt: 407.426
InChI Key: WWHNLCBHFCZIJK-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a complex organic molecule. It is a derivative of chalcone, a type of organic compound that has shown promising cytotoxic activity .


Synthesis Analysis

The synthesis of this compound or similar compounds involves complex organic reactions. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . The synthesis process typically involves a Pd-catalyzed C-N cross-coupling .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound has shown promising cytotoxic activity, indicating that it may interact with biological systems in significant ways .

Scientific Research Applications

GABAA Receptor Modulation

Compounds such as imidazo[1,5-a]quinoxaline amides and carbamates, including variations like (4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one, exhibit high affinity for the GABAA/benzodiazepine receptor. These compounds demonstrate a range of intrinsic efficacies, suggesting potential applications in modulating neurological functions and treating related disorders (Tenbrink et al., 1994).

Catalysis and Polymerization

Research into aluminum and zinc complexes supported by pyrrole-based ligands highlights their use in catalyzing the ring-opening polymerization of ε-caprolactone. This suggests a role for similar structures in polymer science, particularly in developing new materials with specific properties (Qiao et al., 2011).

Heterocyclic Compounds Synthesis

The synthesis and characterization of organic salts involving quinoxalines point towards their versatile pharmacological applications, showcasing the potential of such compounds in creating new pharmacophores with a wide array of biological activities (Faizi et al., 2018).

Ligand Development for Metal Complexes

Research into Ru(II) complexes with tetradentate ligands related to 1,10-phenanthroline derivatives, including those with pyrid-2-yl and quinolin-2-yl groups, illustrates the importance of such compounds in developing new catalytic systems and understanding metal-ligand interactions (Zhang et al., 2008).

Biological Activities and Antimicrobial Properties

The synthesis and evaluation of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis underscore the potential of such compounds in public health, particularly in combating mosquito-borne diseases (Uppar et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and how it is used. Unfortunately, specific safety and hazard information for this compound is not available in the retrieved data .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-12-16-9-15(8-14-3-2-6-25(19(14)16)22(12)28)24-21(27)20(26)23-10-13-4-5-17-18(7-13)30-11-29-17/h4-5,7-9,12H,2-3,6,10-11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHNLCBHFCZIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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